Methyl [(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetate
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Overview
Description
Methyl 2-({5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)acetate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
The synthesis of methyl 2-({5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine with a suitable thiol reagent in the presence of a base, followed by esterification with methyl acetate . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Methyl 2-({5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)acetate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 2-({5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)acetate has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Material Science: Due to its unique photophysical properties, it is being explored for use in organic light-emitting diodes (OLEDs) and other electronic applications.
Mechanism of Action
The mechanism of action of methyl 2-({5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)acetate involves the inhibition of specific molecular targets such as cyclin-dependent kinases (CDKs). By binding to the active site of these enzymes, the compound prevents the phosphorylation of target proteins, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells . Additionally, its antifungal activity is attributed to the disruption of fungal cell membrane integrity .
Comparison with Similar Compounds
Methyl 2-({5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)acetate is unique compared to other pyrazolo[1,5-a]pyrimidine derivatives due to its specific substitution pattern and the presence of the sulfanyl group. Similar compounds include:
5-Methyl-2-phenylpyrazolo[1,5-a]pyrimidine: Lacks the sulfanyl group and has different biological activities.
2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine: Contains additional methyl groups, altering its chemical reactivity and biological properties.
5-Chloromethyl-7-hydroxy-2-phenylpyrazolo[1,5-a]pyrimidine: Contains a chloromethyl and hydroxy group, leading to different applications and reactivity.
Properties
Molecular Formula |
C16H15N3O2S |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
methyl 2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetate |
InChI |
InChI=1S/C16H15N3O2S/c1-11-8-14(22-10-15(20)21-2)19-16(18-11)13(9-17-19)12-6-4-3-5-7-12/h3-9H,10H2,1-2H3 |
InChI Key |
IYINHFSITQMUFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)SCC(=O)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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